Furaquinocin C

Cytotoxicity B16 melanoma IC50

Furaquinocin C (CAS 134984-98-8) is a structurally defined naphtho[1,2-b]furan-6,9-dione meroterpenoid validated by X-ray crystallography. Unlike generic furaquinocins, it offers mid-range cytotoxic potency (B16 IC50 0.63 µg/mL; HeLa S3 IC50 1.22 µg/mL) with zero antibacterial activity—eliminating confounding antimicrobial effects in cancer mechanism-of-action studies. It serves as the defined substrate for Fur8 hydroxylase, enabling enzymatic conversion to furaquinocin D. Essential for HPLC-MS/MS quantification, synthetic chemistry benchmarking, and SAR scaffold development. Insist on authenticated material to ensure stereochemical fidelity and biological reproducibility.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 134984-98-8
Cat. No. B146858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraquinocin C
CAS134984-98-8
Synonymsfuraquinocin C
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C
InChIInChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3
InChIKeyGDSPWZDWUUGKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaquinocin C Procurement: Baseline Specifications and Compound Identity


Furaquinocin C (CAS 134984-98-8) is a polyketide-isoprenoid hybrid meroterpenoid natural product belonging to the naphtho[1,2-b]furan-6,9-dione class, originally isolated from the culture broth of Streptomyces sp. KO-3988 [1]. It exhibits selective cytocidal activity against HeLa S3 and B16 melanoma tumor cells while lacking antibacterial activity, and its absolute stereochemistry has been assigned via X-ray crystallography and chemical correlation [2]. The compound serves as a valuable reference standard for furaquinocin biosynthesis studies, chemical synthesis validation, and anticancer drug discovery programs.

Furaquinocin C vs. In-Class Analogs: Why Substitution Without Quantitative Validation Fails


Within the furaquinocin meroterpenoid family, subtle variations in polyketide naphthoquinone skeleton modification, side-chain hydroxylation pattern, and stereochemistry yield dramatic differences in cytotoxic potency, cell line selectivity, and biological spectrum. For instance, furaquinocin C demonstrates a B16 melanoma IC50 of 0.63 µg/mL while furaquinocin A exhibits negligible activity (>19.9 µg/mL) against the same cell line [1]. Similarly, furaquinocin C lacks antibacterial activity entirely, whereas later-generation analogs such as furaquinocin L display activity against Gram-positive bacteria [2]. These disparities preclude generic substitution without rigorous quantitative validation of the specific biological endpoint.

Furaquinocin C Quantitative Differentiation Guide: Comparative Cytotoxicity, Antibacterial Profile, and Structural-Biosynthetic Position


Cytotoxicity Profile: B16 Melanoma Potency vs. Furaquinocin A, B, D, H

Furaquinocin C exhibits intermediate cytotoxic potency against B16 melanoma cells (IC50 = 0.63 µg/mL), positioning it as significantly more potent than furaquinocin A (>19.9 µg/mL), furaquinocin D (6.87 µg/mL), and furaquinocin B (5.58 µg/mL), yet less potent than the most active family member furaquinocin H (0.08 µg/mL) [1]. This quantifiable activity tier enables users to select compounds based on their required potency window.

Cytotoxicity B16 melanoma IC50

Cytotoxicity Profile: HeLa S3 Potency vs. Furaquinocin A, B, D, H

Against HeLa S3 human cervical carcinoma cells, furaquinocin C demonstrates an IC50 of 1.22 µg/mL, which is comparable to furaquinocin B (1.33 µg/mL) and furaquinocin E (1.30 µg/mL), but approximately 2-fold less potent than furaquinocin G (0.92 µg/mL) and 5.5-fold less potent than furaquinocin H (0.22 µg/mL) [1]. In contrast, furaquinocin A (>21.9 µg/mL) and furaquinocin F (>25 µg/mL) show minimal activity [1].

Cytotoxicity HeLa S3 IC50

Antibacterial Activity: Tumor-Selective Cytotoxicity vs. Furaquinocin L and JBIR-136

Furaquinocin C exhibits no detectable antibacterial activity against Gram-positive or Gram-negative bacteria [1][2], a property shared with furaquinocins A and B. This contrasts with later-generation analogs: furaquinocin L shows activity against Gram-positive bacteria [3], while JBIR-136 demonstrates weak antibacterial properties [4]. The absence of antibacterial activity in furaquinocin C makes it a cleaner tool compound for cancer-focused studies where antimicrobial confounding effects must be avoided.

Antibacterial activity Selectivity Tumor-selective

Structural Differentiation: C3 Side Chain as a Biosynthetic Intermediate

Furaquinocin C occupies a defined position in the furaquinocin biosynthetic pathway, acting as a substrate for furaquinocin C hydroxylase (Fur8) to produce furaquinocin D via hydroxylation of the C3 side chain [1]. This enzymatic conversion has been characterized: furaquinocin C + 2 reduced ferredoxin [iron-sulfur] cluster + dioxygen + 2 H+ → furaquinocin D + 2 oxidized ferredoxin + H2O [1]. In contrast, furaquinocin A and B represent alternative biosynthetic branch points derived from distinct prenylation and cyclization events [2].

Biosynthesis Furaquinocin C Hydroxylation

Molecular Weight and Lipophilicity: Physicochemical Distinction from Oxygenated Analogs

Furaquinocin C has a molecular weight of 370.44 g/mol (molecular formula C22H26O5), which is substantially lower than more highly oxygenated family members such as furaquinocin A (402.44 g/mol, C22H26O7), furaquinocin B (402.44 g/mol), and furaquinocin H (418.44 g/mol, C22H26O8) . This lower degree of oxygenation correlates with reduced polarity and potentially altered membrane permeability and solubility characteristics, which may impact formulation and assay compatibility.

Physicochemical properties Molecular weight Lipophilicity

Furaquinocin C Procurement: Recommended Research and Industrial Applications Based on Verified Evidence


Biosynthetic Pathway Engineering: Intermediate for Furaquinocin D Production

Furaquinocin C serves as a defined substrate for furaquinocin C hydroxylase (Fur8), enabling enzymatic conversion to furaquinocin D under controlled in vitro or heterologous expression conditions [1]. This defined biosynthetic role makes furaquinocin C a critical reference standard for validating hydroxylase activity, optimizing fermentation yields, and engineering pathway flux in Streptomyces heterologous hosts. Procurement of authentic furaquinocin C is essential for HPLC-MS/MS quantification and enzymatic assay calibration in these studies [2].

Structure-Activity Relationship (SAR) Studies: Mid-Range Potency Reference Compound

With IC50 values of 0.63 µg/mL (B16 melanoma) and 1.22 µg/mL (HeLa S3), furaquinocin C occupies a mid-range potency tier within the furaquinocin family [3]. This positions it as an ideal reference compound for SAR campaigns seeking to understand the structural determinants of cytotoxic activity without the extreme potency of furaquinocin H (0.08-0.22 µg/mL) that may saturate assay windows [3]. Its well-characterized stereochemistry and synthetic accessibility further support its use as a scaffold for analog development.

Cancer-Selective Tool Compound Studies: Tumor Cytotoxicity Without Antibacterial Confounding

Furaquinocin C exhibits tumor-selective cytotoxicity while lacking detectable antibacterial activity [4][5]. This clean profile is particularly valuable for mechanism-of-action studies in cancer biology where confounding antimicrobial effects must be rigorously excluded. Unlike furaquinocin L, which displays Gram-positive antibacterial activity, furaquinocin C provides a tumor-specific phenotype that simplifies interpretation of cell death pathway data [6].

Total Synthesis Method Development: Benchmark for Synthetic Route Efficiency

Furaquinocin C has been the target of multiple total synthesis campaigns, with established routes reported by Smith et al. and others [7]. The compound serves as a benchmark for evaluating synthetic methodology efficiency, stereochemical control, and step economy in the construction of the naphtho[1,2-b]furan-6,9-dione core. Procurement of authentic natural furaquinocin C is critical for validating synthetic material identity and purity via comparative analytical characterization [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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